![molecular formula C20H23N5OS B5616017 2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide](/img/structure/B5616017.png)
2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide
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Overview
Description
"2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide" is a compound that belongs to a class of chemical substances characterized by the presence of specific functional groups such as tetrazole, thioether, and acetamide. These compounds are of interest due to their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes, often starting with the formation of a core structure like a tetrazole or imidazole ring, followed by various functionalization steps (Al-Hourani et al., 2016). The synthesis is guided by the desired functional groups and the need for specific molecular interactions.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR, and mass spectrometry (Caram et al., 2003). These techniques provide detailed information on the arrangement of atoms, molecular geometry, and intramolecular interactions.
Chemical Reactions and Properties
Compounds with tetrazole and acetamide groups are known to undergo various chemical reactions, including cycloadditions, substitutions, and redox reactions. These reactions are influenced by the electron-rich nature of the tetrazole ring and the reactivity of the acetamide moiety (Yu et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of the compound in different environments. These properties are determined by the molecular structure and the presence of specific functional groups (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and interactions with other molecules, are influenced by the nature of its functional groups. Studies often focus on understanding how these properties can be harnessed for potential applications in various fields (Duran & Demirayak, 2012).
properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-12-6-7-17(14(3)8-12)25-20(22-23-24-25)27-11-18(26)21-19-15(4)9-13(2)10-16(19)5/h6-10H,11H2,1-5H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCWQYXXMJUKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C=C(C=C3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide |
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